molecular formula C22H15Cl2FN2O3S B2528313 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole CAS No. 477712-73-5

3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole

Cat. No.: B2528313
CAS No.: 477712-73-5
M. Wt: 477.33
InChI Key: YGKQTWVQKNBKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole is a useful research compound. Its molecular formula is C22H15Cl2FN2O3S and its molecular weight is 477.33. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Capacity Evaluation

Research on compounds like ABTS and its decolorization assays highlight the importance of pyrazole derivatives in evaluating antioxidant capacity. These assays are crucial for understanding the antioxidant properties of compounds, which can play a significant role in combating oxidative stress related to various diseases and environmental stressors. The reaction pathways involved in these assays provide insights into the specific reactions certain antioxidants undergo, which could be relevant for derivatives of the pyrazole compound (Ilyasov et al., 2020).

Analytical Methods for Antioxidant Activity

The study and development of analytical methods for determining antioxidant activity are vital for assessing the therapeutic potential of pyrazole derivatives. Various assays, such as ORAC, HORAC, and TRAP tests, are employed to evaluate the antioxidant capacity of complex samples. This research is essential for the application of pyrazole derivatives in food engineering, medicine, and pharmacy, where antioxidant properties are of interest (Munteanu & Apetrei, 2021).

Treatment of Organic Pollutants

The enzymatic treatment of organic pollutants using redox mediators demonstrates the application of pyrazole derivatives in environmental remediation. Enzymes like laccases and peroxidases, in combination with redox mediators, can degrade recalcitrant compounds in wastewater. This research underlines the potential of pyrazole derivatives in enhancing the degradation efficiency of pollutants, offering a pathway for their application in treating industrial effluents (Husain & Husain, 2007).

Synthesis of Heterocycles

Pyrazole derivatives serve as building blocks in the synthesis of heterocyclic compounds, which are critical in pharmaceuticals and dyes. The reactivity of pyrazoline-5-ones, for instance, enables the creation of a wide array of heterocycles, demonstrating the compound's importance in synthetic chemistry. This synthesis pathway opens up possibilities for designing novel drugs and materials (Gomaa & Ali, 2020).

Environmental Analysis

The study of fluorinated alternatives, including analysis in environmental and biomonitoring samples, is crucial in understanding the environmental fate and health risks associated with fluorinated compounds. Advances in high-resolution mass spectrometry enable the identification of novel fluorinated substances, including pyrazole derivatives. This research is essential for assessing the impact of these compounds on the environment and human health, guiding regulatory actions and remediation efforts (Munoz et al., 2019).

Properties

IUPAC Name

3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-(4-chlorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2FN2O3S/c23-16-7-9-18(10-8-16)31(28,29)27-12-11-22(26-27)15-3-1-4-17(13-15)30-14-19-20(24)5-2-6-21(19)25/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKQTWVQKNBKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NN(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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